

Application Notes and Protocols for In Vivo Imaging of SC144 Efficacy

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Compound of Interest		
Compound Name:	Antitumor agent-144	
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These application notes provide a comprehensive guide to utilizing various in vivo imaging techniques for the assessment of SC144 efficacy in preclinical cancer models. Detailed protocols for key imaging modalities are provided to facilitate the design and execution of robust efficacy studies.

Introduction to SC144

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] This disruption of the gp130/STAT3 signaling axis leads to the downregulation of various downstream target genes involved in cell survival, proliferation, and angiogenesis, such as Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[2] Consequently, SC144 treatment can induce cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent for various malignancies, including ovarian and pancreatic cancers.[1][4]

In Vivo Imaging Modalities for SC144 Efficacy Studies

Methodological & Application





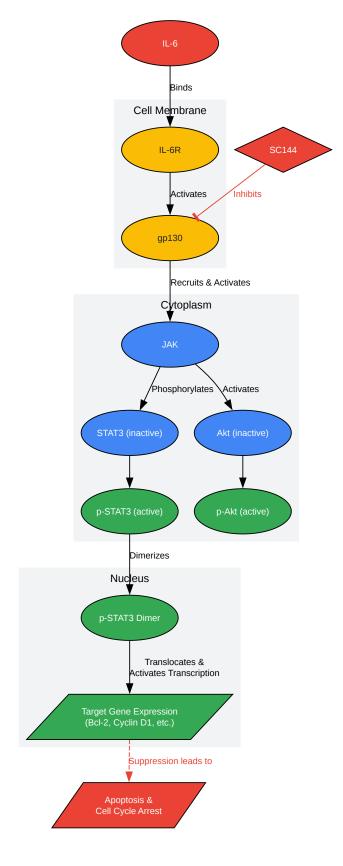
Non-invasive in vivo imaging techniques are essential for longitudinally monitoring tumor progression and therapeutic response in animal models, providing real-time, quantitative data while reducing the number of animals required for a study.[5][6] Several imaging modalities are well-suited for evaluating the anti-tumor effects of SC144.

- 1. Bioluminescence Imaging (BLI): A highly sensitive technique for tracking tumor burden by detecting light emitted from cancer cells engineered to express luciferase.[7][8] BLI is particularly effective for monitoring tumor growth and metastasis.[8]
- 2. Positron Emission Tomography (PET): A functional imaging modality that provides quantitative information on metabolic processes within the tumor.[9][10] PET can detect early treatment responses that precede morphological changes.[9][11]
- 3. Magnetic Resonance Imaging (MRI): Offers high-resolution anatomical images of soft tissues, enabling precise measurement of tumor volume and the assessment of tumor physiology through techniques like diffusion-weighted imaging (DWI).[12][13]
- 4. High-Frequency Ultrasound: A non-invasive and cost-effective method for real-time visualization of tumors, measurement of tumor volume, and assessment of blood flow and vascularity.[14][15]

Signaling Pathway of SC144

The following diagram illustrates the mechanism of action of SC144 in inhibiting the gp130/STAT3 signaling pathway.





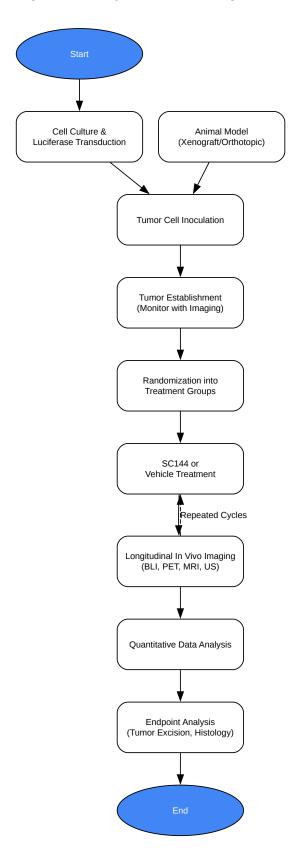
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Caption: SC144 inhibits the gp130/STAT3 signaling pathway.



Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the efficacy of SC144 using in vivo imaging is outlined below.





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Caption: General workflow for SC144 in vivo efficacy studies.

Detailed Protocols Bioluminescence Imaging (BLI) Protocol

Objective: To quantitatively monitor tumor burden in response to SC144 treatment.

Materials:

- Luciferase-expressing cancer cells (e.g., OVCAR-8-luc)
- Immunocompromised mice (e.g., athymic nude or NSG mice)
- D-luciferin potassium salt
- Phosphate-buffered saline (PBS), sterile
- In vivo imaging system (e.g., IVIS Spectrum)
- Anesthesia system (isoflurane)

- Cell Preparation: Culture luciferase-expressing cancer cells under standard conditions.
 Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at the desired concentration.
- Tumor Inoculation: Anesthetize mice with isoflurane. Inject the cell suspension subcutaneously or orthotopically (e.g., intraperitoneally for ovarian cancer models).
- Tumor Establishment: Monitor tumor growth by BLI weekly. Once tumors reach a
 predetermined size (e.g., 50-100 mm³ for subcutaneous models or a detectable
 bioluminescent signal for orthotopic models), randomize mice into treatment and control
 groups.
- D-luciferin Preparation: Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.[9]



- Imaging Procedure:
 - Anesthetize mice with 1.5-2.5% isoflurane.[1]
 - Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) or subcutaneous (SC) injection.
 [1][16]
 - Place the mouse in the imaging chamber of the IVIS system.
 - Acquire images starting 10-15 minutes post-luciferin injection, as this is typically the time of peak signal.[17]
 - Set imaging parameters (e.g., exposure time, binning) to achieve optimal signal-to-noise without saturation.[1][18]
- Data Analysis:
 - Use the imaging software (e.g., Living Image®) to draw regions of interest (ROIs) around the tumor sites.
 - Quantify the bioluminescent signal as total flux (photons/second).[1]
 - Compare the tumor signal between SC144-treated and vehicle-treated groups over time.



Parameter	Recommendation	
Cell Line	Luciferase-expressing (e.g., OVCAR-8-luc, ID8-luc)[3][19]	
Animal Model	Athymic Nude or NSG mice	
D-luciferin Dose	150 mg/kg[1][9]	
Route of Administration	Intraperitoneal (IP) or Subcutaneous (SC)[1][16]	
Imaging System	IVIS Spectrum or similar	
Anesthesia	1.5-2.5% Isoflurane[1]	
Time to Image	10-15 minutes post-injection[17]	
Quantitative Readout	Total Flux (photons/second)[1]	

Positron Emission Tomography (PET) Protocol

Objective: To assess changes in tumor metabolism in response to SC144 treatment.

Materials:

- Tumor-bearing mice
- 18F-Fluorodeoxyglucose (18F-FDG)
- MicroPET/CT scanner
- Anesthesia system (isoflurane)

- Animal Preparation: Fast mice for 6-8 hours prior to imaging to reduce background 18F-FDG uptake in non-target tissues.
- Radiotracer Administration: Anesthetize mice with isoflurane. Administer a bolus of 18F-FDG (typically 5-10 MBq) via tail vein injection.



- Uptake Period: Keep the mice anesthetized and warm for approximately 60 minutes to allow for radiotracer distribution and uptake.
- · Imaging:
 - Position the mouse in the microPET/CT scanner.
 - Perform a CT scan for anatomical co-registration and attenuation correction.
 - Acquire a static PET scan for 10-20 minutes.
- Data Analysis:
 - Reconstruct the PET and CT images.
 - Draw regions of interest (ROIs) on the tumor, guided by the co-registered CT images.
 - Calculate the Standardized Uptake Value (SUV) for the tumor ROIs.
 - Compare changes in tumor SUV between baseline and post-treatment scans, and between treatment and control groups. A significant decrease in SUV can indicate a positive therapeutic response.[6]

Parameter	Recommendation
Radiotracer	18F-FDG
Animal Preparation	6-8 hours fasting
Dose	5-10 MBq
Route of Administration	Intravenous (tail vein)
Uptake Time	60 minutes
Imaging System	MicroPET/CT
Quantitative Readout	Standardized Uptake Value (SUV)[6]

Magnetic Resonance Imaging (MRI) Protocol

Methodological & Application





Objective: To accurately measure tumor volume and assess changes in tumor cellularity in response to SC144.

Materials:

- Tumor-bearing mice
- High-field small animal MRI scanner (e.g., 7T)
- Anesthesia system (isoflurane)
- Physiological monitoring system

- Animal Preparation: Anesthetize the mouse with isoflurane and place it on the scanner bed.
 Monitor respiration and body temperature throughout the imaging session.
- Imaging Sequences:
 - T2-weighted (T2W) imaging: Acquire high-resolution T2W images (e.g., using a turbo spinecho sequence) in axial, coronal, and sagittal planes to clearly delineate the tumor from surrounding tissues.
 - Diffusion-Weighted Imaging (DWI): Acquire DWI scans with multiple b-values (e.g., 0, 500, 1000 s/mm²).
- Data Analysis:
 - Tumor Volume: Manually or semi-automatically segment the tumor on the T2W images slice-by-slice to calculate the total tumor volume.
 - Apparent Diffusion Coefficient (ADC): Generate ADC maps from the DWI data. Draw ROIs
 within the tumor to calculate the mean ADC value. An increase in ADC can indicate a
 decrease in tumor cell density and treatment-induced necrosis or apoptosis.[13]
 - Compare changes in tumor volume and ADC values over time between the SC144-treated and control groups.



Parameter Recommendation	
Imaging System	High-field small animal MRI (e.g., 7T)
Anesthesia	Isoflurane with physiological monitoring
Anatomical Imaging	T2-weighted turbo spin-echo
Functional Imaging	Diffusion-Weighted Imaging (DWI)
Quantitative Readouts	Tumor Volume (mm³), Apparent Diffusion Coefficient (ADC) (x 10 ⁻³ mm²/s)[13]

High-Frequency Ultrasound Protocol

Objective: To monitor tumor growth and changes in vascularity in response to SC144 treatment.

Materials:

- Tumor-bearing mice
- · High-frequency ultrasound system with a high-resolution linear array transducer
- Ultrasound gel
- Anesthesia system (isoflurane)

- Animal Preparation: Anesthetize the mouse and remove fur from the area overlying the tumor. Apply a layer of ultrasound gel.
- · Imaging:
 - B-mode Imaging: Acquire 2D and 3D B-mode images of the tumor to measure its dimensions (length, width, height) and calculate the volume.
 - Power Doppler Imaging: Use power Doppler to visualize and quantify blood flow within the tumor.



Data Analysis:

- Tumor Volume: Calculate tumor volume using the formula: Volume = 0.5 x Length x
 Width².
- Vascularity: Quantify the vascular index from the power Doppler images as the percentage of colored pixels within the tumor ROI. A decrease in vascularity can indicate the antiangiogenic effects of SC144.
- Monitor changes in tumor volume and vascularity throughout the treatment period.

Parameter	Recommendation
Imaging System	High-frequency ultrasound with a high-resolution transducer
Anesthesia	Isoflurane
Imaging Modes	B-mode, Power Doppler
Quantitative Readouts	Tumor Volume (mm³), Vascular Index (%)

Data Presentation

All quantitative data from the imaging studies should be summarized in clearly structured tables for easy comparison between treatment groups and over time. An example is provided below.

Table 1: Example of Quantitative Data Summary for SC144 Efficacy Study



Treatmen t Group	lmaging Modality	Day 0	Day 7	Day 14	Day 21	% Change from Baseline (Day 21)
Vehicle Control	BLI (photons/s)	1.2 x 10 ⁶	5.8 x 10 ⁶	2.5 x 10 ⁷	9.8 x 10 ⁷	+8067%
MRI (mm³)	55.2	150.7	425.1	1100.5	+1894%	
PET (SUVmax)	2.1	2.3	2.5	2.8	+33%	_
SC144 (10 mg/kg)	BLI (photons/s)	1.3 x 10 ⁶	2.1 x 10 ⁶	1.5 x 10 ⁶	0.8 x 10 ⁶	-38%
MRI (mm³)	58.1	75.3	65.9	50.2	-14%	
PET (SUVmax)	2.2	1.5	1.1	0.9	-59%	_

Conclusion

The selection of an appropriate in vivo imaging technique for SC144 efficacy studies will depend on the specific research question, the tumor model, and the available resources. Bioluminescence imaging is a highly sensitive and efficient method for monitoring overall tumor burden. PET provides valuable functional information on tumor metabolism, while MRI offers excellent anatomical detail and insights into tumor cellularity. High-frequency ultrasound is a practical and cost-effective tool for assessing tumor size and vascularity. By employing these advanced imaging modalities and following the detailed protocols provided, researchers can robustly evaluate the preclinical efficacy of SC144 and gain a deeper understanding of its anti-tumor mechanisms.

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